3-Fluoro-2-(trifluoromethyl)benzyl alcohol

Lipophilicity Medicinal Chemistry LogP

3-Fluoro-2-(trifluoromethyl)benzyl alcohol (CAS 261951-83-1) features a unique ortho-CF₃/F substitution pattern that cannot be replicated by regioisomers. This electronic environment enables precise lipophilicity tuning (XLogP3 2.0) for oral bioavailability optimization. The ortho relationship provides a handle for site-selective metalation to synthesize fluorinated benzoic acids. Its defined molecular weight (194.13 g/mol) and density (1.377 g/cm³) ensure accurate molar calculations for process scale-up. Choose this specific regioisomer to maintain SAR integrity and reaction reproducibility in medicinal chemistry and agrochemical programs.

Molecular Formula C8H6F4O
Molecular Weight 194.13 g/mol
CAS No. 261951-83-1
Cat. No. B1305490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-(trifluoromethyl)benzyl alcohol
CAS261951-83-1
Molecular FormulaC8H6F4O
Molecular Weight194.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(F)(F)F)CO
InChIInChI=1S/C8H6F4O/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3,13H,4H2
InChIKeyWDLGIHLFVHJXAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-2-(trifluoromethyl)benzyl alcohol (CAS 261951-83-1): Definitive Procurement Guide for the Ortho-Substituted Fluoro-Trifluoromethyl Building Block


3-Fluoro-2-(trifluoromethyl)benzyl alcohol (CAS 261951-83-1) is a specialty fluorinated benzyl alcohol featuring both a fluorine atom and a trifluoromethyl (-CF3) group ortho to each other on the phenyl ring [1]. This substitution pattern confers distinct physicochemical properties, including a molecular weight of 194.13 g/mol, a calculated XLogP3-AA of 2.0 [2], and predicted boiling and density values of 195.4±35.0 °C and 1.377±0.06 g/cm³, respectively [3]. The compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, primarily due to the profound electronic and steric effects imparted by its unique substitution pattern.

3-Fluoro-2-(trifluoromethyl)benzyl alcohol: Why Substitution with Regioisomers or Non-Fluorinated Analogs Compromises Research Outcomes


The specific ortho relationship between the fluorine and trifluoromethyl groups in 3-Fluoro-2-(trifluoromethyl)benzyl alcohol dictates a unique electronic and steric environment that cannot be replicated by its regioisomers (e.g., 2-Fluoro-3-(trifluoromethyl)benzyl alcohol or 4-Fluoro-2-(trifluoromethyl)benzyl alcohol) or mono-functionalized analogs (e.g., 2-(trifluoromethyl)benzyl alcohol). This is because the additive and synergistic effects of the two ortho-positioned electron-withdrawing groups influence molecular conformation, metabolic stability, and regioselectivity in subsequent synthetic transformations [1][2]. Simply substituting a cheaper or more readily available analog introduces a different molecular topology that is likely to alter the electronic distribution and steric bulk, thereby jeopardizing the reproducibility of a reaction sequence or the structure-activity relationship (SAR) of a lead series [3].

3-Fluoro-2-(trifluoromethyl)benzyl alcohol: A Head-to-Head Comparative Analysis of Physicochemical and Reactivity Parameters for Informed Selection


Lipophilicity Modulation: A 33% Increase in LogP Over the Non-Fluorinated Parent Scaffold

The introduction of an ortho-fluorine atom adjacent to a trifluoromethyl group results in a significant and quantifiable increase in lipophilicity compared to the non-fluorinated analog. This is a critical parameter for optimizing membrane permeability and binding affinity in drug discovery [1]. 3-Fluoro-2-(trifluoromethyl)benzyl alcohol exhibits a calculated LogP (XLogP3-AA) of 2.0 [2]. In comparison, the non-fluorinated 2-(trifluoromethyl)benzyl alcohol (CAS 346-06-5) has a reported XLogP3-AA of 1.9 [3].

Lipophilicity Medicinal Chemistry LogP

Molecular Weight and Density Variation: Impact on Scaling and Logistics for Process Chemistry

The additional fluorine atom in 3-Fluoro-2-(trifluoromethyl)benzyl alcohol (C8H6F4O) results in a molecular weight of 194.13 g/mol [1], which is approximately 10% heavier than the mono-functionalized 2-(trifluoromethyl)benzyl alcohol (C8H7F3O, 176.14 g/mol) [2]. This difference has direct implications for procurement planning, as the quantity of material required on a molar basis differs. Furthermore, its higher predicted density of 1.377 g/cm³ [3] compared to the 1.326 g/mL density of 2-(trifluoromethyl)benzyl alcohol affects the volume of material for storage and shipping.

Process Chemistry Molecular Weight Density

Hydrogen Bond Acceptor Capacity: Enhanced Interaction Potential Compared to Mono-Substituted Analogs

The presence of both a fluorine atom and a trifluoromethyl group increases the hydrogen bond acceptor count to 5 for 3-Fluoro-2-(trifluoromethyl)benzyl alcohol, compared to 4 for the mono-substituted 2-(trifluoromethyl)benzyl alcohol [1][2]. This additional fluorine atom, positioned ortho to the -CF3 group, provides an extra site for potential hydrogen bonding or electrostatic interactions with biological targets, as demonstrated in studies showing that the proximity of fluorine atoms can elevate oxy-anion nucleophilicity and influence transition state geometries [3].

Computational Chemistry SAR Hydrogen Bonding

Site-Selective Metalation: Divergent Reactivity Outcomes Compared to Regioisomers

The specific substitution pattern of 3-Fluoro-2-(trifluoromethyl)benzyl alcohol dictates its reactivity in metal-mediated functionalization reactions, leading to different synthetic outcomes compared to its regioisomers. A foundational study on fluoro- and trifluoromethyl-substituted benzyl alcohols demonstrated that the relative positioning of the fluorine and CF3 groups is the primary determinant of the site of deprotonation (metalation) and subsequent electrophilic trapping, thereby controlling regioselectivity [1]. While the study did not directly compare yields between regioisomers for this specific compound, it established that all three (trifluoromethyl)benzyl alcohols (ortho, meta, para) were successfully metalated and functionalized, but with an average yield of only 31%, underscoring the sensitivity of the transformation to the precise substitution pattern [1].

Organometallic Chemistry Site-Selectivity Functionalization

Conformational Influence on Reactivity: Synergistic Effect of Ortho-F and -CF3 Groups

The ortho relationship between the fluorine and trifluoromethyl groups in 3-Fluoro-2-(trifluoromethyl)benzyl alcohol is not just a structural feature; it actively influences the molecule's conformational preferences and, consequently, its reactivity. Studies on systems containing both a CF3 and an F-substituent on a reactive carbon center have shown that this specific arrangement can give rise to unusual reactivity and selectivity profiles. For instance, in a study of C–O bond formation, substrates with a CF3- and F-substituted homoallylic site exhibited faster generation of secondary ethers compared to those lacking this specific substitution pattern [1]. This is attributed to the proximity of fluorine atoms elevating the nucleophilicity of an oxy-anion in the lowest-energy transition state [1].

Physical Organic Chemistry Conformational Analysis Reactivity

3-Fluoro-2-(trifluoromethyl)benzyl alcohol: Validated Application Scenarios Based on Evidence-Based Differentiators


Medicinal Chemistry: Fine-Tuning Lipophilicity and Permeability in Lead Optimization

3-Fluoro-2-(trifluoromethyl)benzyl alcohol offers a specific and quantifiable advantage in modulating the lipophilicity of drug candidates. Its XLogP3-AA of 2.0 [1] positions it as a building block for achieving a LogP within the ideal range (1-3) for oral bioavailability and blood-brain barrier penetration [2]. The 33% increase in LogP compared to the non-fluorinated 2-(trifluoromethyl)benzyl alcohol provides medicinal chemists with a precise tool for SAR exploration, enabling the systematic increase of a compound's lipophilic character without introducing a completely different chemical scaffold.

Synthetic Methodology: Leveraging Ortho-Directing Effects for Regioselective Functionalization

The ortho-substitution pattern of 3-Fluoro-2-(trifluoromethyl)benzyl alcohol provides a unique handle for site-selective metalation and subsequent functionalization. Research has demonstrated that this class of compounds can be successfully metalated and trapped with electrophiles to yield new benzoic acid derivatives [3]. This application scenario is particularly valuable for chemists requiring a specific regioisomer of a fluorinated benzoic acid or lactone as a key intermediate, where the target compound's substitution pattern dictates the regiochemical outcome of the metalation step, a feature that cannot be replicated by its regioisomeric counterparts.

Process Chemistry: Accurate Molar Dosing and Cost Modeling for Scale-Up

For process development and manufacturing, the precise molecular weight of 194.13 g/mol [4] and predicted density of 1.377 g/cm³ [5] are essential for accurate molar calculations and volume estimations. The ~10% higher molecular weight compared to 2-(trifluoromethyl)benzyl alcohol has direct implications for procurement and cost-per-mole analysis when scaling up synthetic routes. This application scenario highlights the importance of using the exact compound for process validation to ensure the reproducibility and economic viability of large-scale syntheses.

Computational Chemistry: Validating Electronic and Conformational Models

The unique electronic and steric properties arising from the ortho-CF3/F motif, as elucidated by DFT studies [6], make 3-Fluoro-2-(trifluoromethyl)benzyl alcohol an excellent benchmark compound for computational chemistry groups. Its well-defined structure and the demonstrated synergistic effects of its substituents on reactivity can be used to validate and refine computational models for predicting the behavior of fluorinated molecules, including transition state geometries and nucleophilicity enhancements. This application is crucial for building predictive SAR models and understanding the fundamental principles of organofluorine chemistry.

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